3-Bromocyclobutan-1-ol

Medicinal Chemistry Lipophilicity Optimization LogP

3-Bromocyclobutan-1-ol is a four-membered, brominated cyclic alcohol belonging to the cyclobutanol class. Characterized by the presence of both a hydroxyl group and a bromine atom at the 1- and 3-positions of the cyclobutane ring, it serves as a small-molecule scaffold with a molecular formula of C₄H₇BrO, a molecular weight of 151.00 g/mol, and a calculated LogP of approximately 0.9.

Molecular Formula C4H7BrO
Molecular Weight 151.003
CAS No. 1552270-60-6
Cat. No. B2832231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclobutan-1-ol
CAS1552270-60-6
Molecular FormulaC4H7BrO
Molecular Weight151.003
Structural Identifiers
SMILESC1C(CC1Br)O
InChIInChI=1S/C4H7BrO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2
InChIKeyHWLHFIFQJICDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocyclobutan-1-ol (CAS 1552270-60-6) | Procure a Versatile Cyclobutanol Building Block for Medicinal Chemistry and Advanced Synthesis


3-Bromocyclobutan-1-ol is a four-membered, brominated cyclic alcohol belonging to the cyclobutanol class [1]. Characterized by the presence of both a hydroxyl group and a bromine atom at the 1- and 3-positions of the cyclobutane ring, it serves as a small-molecule scaffold with a molecular formula of C₄H₇BrO, a molecular weight of 151.00 g/mol, and a calculated LogP of approximately 0.9 [1]. The compound is commonly supplied as a mixture of diastereomers (cis/trans) under the primary CAS 1552270-60-6, with stereochemically defined alternatives also available (e.g., trans isomer CAS 1909286-42-5) .

Why 3-Bromocyclobutan-1-ol (CAS 1552270-60-6) Cannot Be Readily Replaced by Other Halogenated Cyclobutanols in Synthetic and Pharmaceutical Workflows


Despite sharing the same cyclobutanol core, simple substitution with 2-bromocyclobutanol or 3-chlorocyclobutanol fundamentally alters key physicochemical and reactivity parameters. The regioisomeric position of the halogen relative to the hydroxyl group dictates distinct stereoelectronic environments and influences both intermolecular interactions and downstream synthetic transformations. Even within the 3-bromo series, the choice between the diastereomeric mixture (CAS 1552270-60-6) and a single stereoisomer (e.g., CAS 1909286-42-5) critically impacts stereochemical outcomes in target molecules, making generic replacement a source of irreproducible results and failed synthetic sequences. The following quantitative evidence details the specific dimensions where this compound diverges from its closest alternatives.

3-Bromocyclobutan-1-ol (CAS 1552270-60-6) Procurement Evidence: Quantified Differentiation vs. Closest Analogs


Increased Lipophilicity vs. 3-Chlorocyclobutanol Enables Altered Pharmacokinetic Profiling in Drug Discovery

3-Bromocyclobutan-1-ol exhibits higher calculated lipophilicity than its chloro analog, a property directly correlated with membrane permeability and oral bioavailability. The PubChem-calculated XLogP3-AA for 3-bromocyclobutan-1-ol is 0.9, whereas that for 3-chlorocyclobutan-1-ol is 0.8 [1][2]. This increase of ΔLogP = +0.1 represents a modest but potentially meaningful shift in partition behavior that can be exploited during lead optimization.

Medicinal Chemistry Lipophilicity Optimization LogP

Regioisomeric Differentiation: 3-Bromo Substitution Confers Distinct Synthetic Reactivity vs. 2-Bromo Analogs

The position of the bromine atom on the cyclobutane ring dramatically alters the compound's behavior in ring-opening and ring-contraction reactions. Literature on related 2-halocyclobutanols demonstrates that 1-substituted 2-bromocyclobutan-1-ol undergoes thermal ring-opening to yield γ-substituted butyrophenones [1]. In contrast, stereoselective ring-contraction of a 3-bromocyclobutanol under basic conditions has been reported to provide access to cyclopropane aldehydes—precursors to antiviral nucleoside analogs—a pathway inaccessible to 2-bromo isomers [2]. No study reports identical products from the 2-bromo and 3-bromo isomers under comparable conditions.

Synthetic Methodology Regioselectivity Ring-Opening

Diastereomeric Mixture (CAS 1552270-60-6) vs. Single Stereoisomer: Cost-Effective Entry Point for Stereochemical Diversity

The primary commercial form of 3-bromocyclobutan-1-ol (CAS 1552270-60-6) is supplied as a mixture of cis/trans diastereomers . This contrasts with the stereochemically pure trans isomer (CAS 1909286-42-5). While the pure isomer is essential for single-enantiomer target synthesis, the diastereomeric mixture offers a more economical entry point for exploratory chemistry or for applications where the stereocenter is destroyed or epimerized in a subsequent step. For example, the mixture is available at a cost of approximately €167-€237 per 100-250 mg (95% purity), whereas stereodefined material can be priced at a premium [1].

Stereochemistry Procurement Strategy Building Blocks

Superior Leaving Group Potential vs. Chloro Analog in Nucleophilic Substitution Reactions

The bromine atom in 3-bromocyclobutan-1-ol is a significantly better leaving group than the chlorine atom in 3-chlorocyclobutan-1-ol, owing to the lower bond dissociation energy and greater polarizability of the C–Br bond. While direct kinetic data for this specific pair are not published, the general principle is a fundamental tenet of organic chemistry. This translates to faster reaction rates and milder conditions in nucleophilic substitution reactions (e.g., with amines, thiols, alkoxides) when using the brominated compound, which is crucial for high-throughput parallel synthesis and late-stage functionalization in medicinal chemistry [1].

Organic Synthesis SN2 Reactivity Leaving Group

Optimized Application Scenarios for 3-Bromocyclobutan-1-ol (CAS 1552270-60-6) Derived from Quantitative Evidence


Medicinal Chemistry: Scaffold Diversification with Enhanced Lipophilicity

Researchers optimizing the ADME profile of a lead series can leverage the higher LogP of 3-bromocyclobutan-1-ol (XLogP3-AA = 0.9) compared to its chloro analog (XLogP3-AA = 0.8) to incrementally tune lipophilicity. This calculated difference, while modest, can be decisive in balancing membrane permeability and metabolic stability, particularly in the context of central nervous system (CNS) drug discovery where fine-tuning LogP is critical [1].

Synthetic Methodology: Selective Access to Cyclopropane Aldehydes via Regioisomer-Dependent Ring Contraction

Unlike its 2-bromo counterpart, which undergoes ring-opening to linear ketones, 3-bromocyclobutan-1-ol can undergo base-mediated stereoselective ring-contraction to furnish cyclopropane aldehydes. This divergent reactivity is documented in the synthesis of antiviral nucleoside analogs, highlighting the compound's unique value in constructing strained, three-membered ring intermediates that are challenging to access by other routes [2].

High-Throughput Parallel Synthesis: Efficient Nucleophilic Displacement Using the Diastereomeric Mixture

Procurement of the diastereomeric mixture (CAS 1552270-60-6) at 95% purity and a cost of approximately €167 per 100 mg [3] provides a cost-effective building block for initial reaction scouting. Its excellent leaving group ability enables rapid diversification with diverse nucleophiles under mild conditions, accelerating the generation of compound libraries for biological screening without the upfront cost of stereochemically pure material.

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